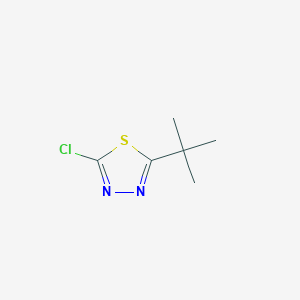
2-Tert-butyl-5-chloro-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-5-chloro-1,3,4-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. It is characterized by the presence of a thiadiazole ring, which consists of two nitrogen atoms, one sulfur atom, and two carbon atoms. The compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
Mécanisme D'action
Target of Action
2-Tert-butyl-5-chloro-1,3,4-thiadiazole is a white crystalline solid that is soluble in organic solvents . It is known to have an antioxidant effect and can be used as a reaction system catalyst . .
Mode of Action
The compound is known to react with copper to form a red solution . This suggests that it may interact with metal ions in its target environment. The antioxidant effect suggests that it may neutralize reactive oxygen species, thereby preventing oxidative damage .
Biochemical Pathways
Given its antioxidant properties, it may be involved in pathways related to oxidative stress and inflammation .
Pharmacokinetics
Its solubility in organic solvents suggests that it may be well-absorbed in the body . .
Result of Action
Its antioxidant effect suggests that it may protect cells from oxidative damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of copper ions appears to influence its reactivity . .
Analyse Biochimique
Cellular Effects
Given its antioxidant properties , it may influence cell function by protecting cells from oxidative damage.
Molecular Mechanism
Its antioxidant effect suggests it may interact with biomolecules involved in oxidative stress responses .
Metabolic Pathways
Given its antioxidant properties , it may interact with enzymes or cofactors involved in oxidative stress responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5-chloro-1,3,4-thiadiazole typically involves the reaction of tert-butylamine with thiocarbonyl chloride, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-5-chloro-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of thiols or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted thiadiazoles with various functional groups replacing the chlorine atom.
Oxidation Reactions: The major products include sulfoxides and sulfones.
Reduction Reactions: The major products are thiols or other reduced derivatives of the compound.
Applications De Recherche Scientifique
2-Tert-butyl-5-chloro-1,3,4-thiadiazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used as an antioxidant and a catalyst in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Tert-butyl-5-chloro-1,3,4-oxadiazole: Similar in structure but contains an oxygen atom instead of sulfur.
2-Tert-butyl-5-chloro-1,3,4-triazole: Contains an additional nitrogen atom in the ring structure.
2-Tert-butyl-5-chloro-1,3,4-thiazole: Similar but lacks one nitrogen atom in the ring.
Uniqueness
2-Tert-butyl-5-chloro-1,3,4-thiadiazole is unique due to its specific combination of tert-butyl and chloro substituents, which confer distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds.
Propriétés
IUPAC Name |
2-tert-butyl-5-chloro-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRKAOGJPGTSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-chlorobenzoyl)-1H,2H,3H,4H-benzo[g]quinolin-4-one](/img/structure/B2873782.png)
![8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/new.no-structure.jpg)
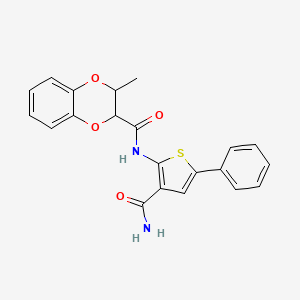
![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B2873790.png)
![6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2873791.png)
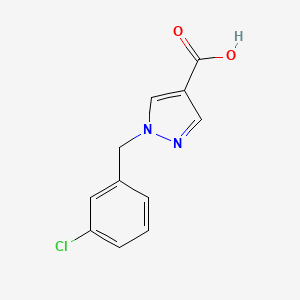
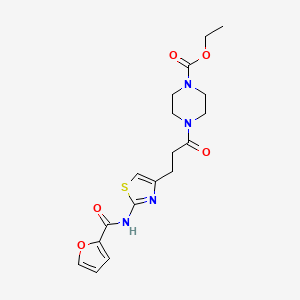
![8-Nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2873796.png)
![(Z)-ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2873797.png)

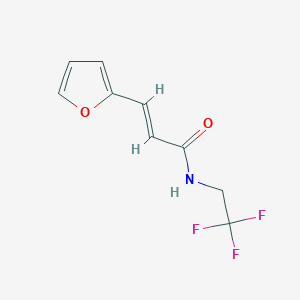
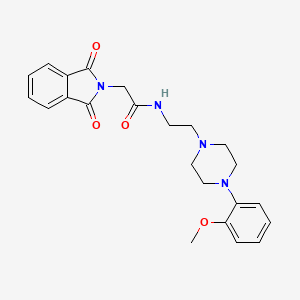
![N'-cyclohexyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2873802.png)
![2-methoxy-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}benzamide](/img/structure/B2873804.png)
